molecular formula C14H16ClN5O B2736306 1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea CAS No. 1796965-04-2

1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

Cat. No. B2736306
M. Wt: 305.77
InChI Key: LAMWRFRCBVCKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, commonly known as CDMPU, is a synthetic compound that belongs to the class of urea-based compounds. CDMPU has gained significant attention in the scientific community due to its potential applications in various fields of research, including neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

Novel Synthetic Approaches

Recent studies have highlighted innovative synthetic methods involving 1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea and related compounds, contributing significantly to the field of medicinal chemistry. For instance, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea presents a method for synthesizing a series of pyrimidinones, demonstrating the versatility of urea derivatives in synthesizing heterocyclic compounds with potential pharmaceutical applications (Bonacorso et al., 2003). Similarly, the synthesis and crystal structure analysis of 4-(4-chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one offer insights into the structural foundations required for the development of novel therapeutic agents (Guo & Shun, 2004).

Understanding Molecular Interactions and Stability

The study of the stability and lifetime of quadruply hydrogen-bonded 2-ureido-4[1H]-pyrimidinone dimers provides crucial data on the dimerization constant and lifetime, offering valuable insights for designing better pharmaceuticals through understanding molecular interactions (Söntjens et al., 2000). This research is pivotal for the development of more stable and effective drug molecules.

Potential in Drug Discovery

The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, underscores the potential of urea derivatives in the discovery of new drugs. These compounds serve as pharmacological research tools and potential drug leads, opening new avenues in the treatment of diseases where the urotensin-II pathway plays a crucial role (Croston et al., 2002).

Anticancer and Antiproliferative Activity

Further illustrating the therapeutic potential of compounds related to 1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, research into N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showcases marked inhibition against various cancer cell lines. Such studies are critical for the development of new anticancer drugs with improved efficacy and selectivity (Huang et al., 2020).

Exploration of Molecular Properties

The first principles study of the electronic, optical, and nonlinear optical properties of related chalcone derivatives provides insights into their potential applications in optoelectronic device fabrication. This research highlights the broad applicability of urea derivatives beyond pharmaceuticals, extending into materials science for the development of new optoelectronic materials (Shkir et al., 2018).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-20(2)13-6-7-16-12(19-13)9-17-14(21)18-11-5-3-4-10(15)8-11/h3-8H,9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMWRFRCBVCKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

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